2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile serves as a core structure for the development of novel androgen receptor (AR) antagonists. [] The androgen receptor plays a crucial role in the development and progression of prostate cancer. [] Current AR antagonists primarily target the ligand-binding pocket (LBP) of the receptor and often encounter drug resistance. [] This novel scaffold holds promise for developing AR antagonists that target non-LBP sites, potentially overcoming resistance mechanisms and improving therapeutic options for prostate cancer. []
2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile likely exerts its AR antagonistic effects by binding to the androgen receptor. [] Unlike traditional AR antagonists that target the LBP, this compound appears to interact with a non-LBP site on the receptor, possibly AR binding function 3. [] This binding disrupts the normal function of the androgen receptor, preventing the binding of androgens and subsequent downstream signaling events critical for prostate cancer cell growth and survival. Further investigation is needed to elucidate the precise binding site and molecular mechanism of action of this novel AR antagonist.
Based on the limited information provided, the primary application of 2-chloro-4-(3-chloro-4-cyanophenyl)benzonitrile is in the development of novel androgen receptor (AR) antagonists for potential use in prostate cancer therapy. [] This scaffold demonstrates promising anti-androgenic activity, with derivatives exhibiting potent inhibition of AR in vitro. [] Additionally, these compounds show potential to overcome antiandrogen resistance, a significant challenge in prostate cancer treatment. [] Further research is necessary to fully explore its therapeutic potential, including in vivo efficacy, safety profile, and potential for clinical translation.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: